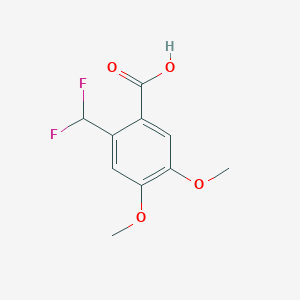

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid

説明

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring a difluoromethyl group at the 2-position and methoxy groups at the 4- and 5-positions. The difluoromethyl group is known to enhance metabolic stability and bioavailability by modulating electronic and steric properties, while the methoxy groups contribute to steric hindrance and influence acidity through inductive effects . This compound is hypothesized to have applications in pharmaceuticals, agrochemicals, or materials science, aligning with trends observed in similar difluorinated benzoic acid derivatives .

特性

IUPAC Name |

2-(difluoromethyl)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGSLBCHSJIGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 4,5-dimethoxybenzoic acid using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal catalysts, such as palladium or silver, can enhance the reaction efficiency and selectivity .

化学反応の分析

Types of Reactions

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.

Reduction: Formation of 2-(difluoromethyl)-4,5-dimethoxybenzyl alcohol.

Substitution: Formation of 2-(substituted difluoromethyl)-4,5-dimethoxybenzoic acid derivatives.

科学的研究の応用

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

作用機序

The mechanism of action of 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethyl group (in the target compound) is strongly electron-withdrawing, reducing the pKa of the carboxylic acid compared to methoxy or amino substituents . For example, 2-amino-4,5-dimethoxybenzoic acid has a higher acidity (pKa ~3.5–4.5) than non-electron-withdrawing analogs. Methoxy groups at 4,5-positions increase steric bulk, slowing esterification rates by ~30% compared to unsubstituted benzoic acids .

Lipophilicity and Bioavailability: Acylated amino derivatives (e.g., hexanoylamino, cyclopropanecarboxamido) exhibit enhanced logP values (e.g., ~2.5–3.0) due to nonpolar side chains, improving membrane permeability . Fluorinated analogs, such as 2-chloro-4,5-difluorobenzoic acid, show higher metabolic stability in vivo compared to non-fluorinated variants .

Functional Applications :

- Azo dye derivatives (e.g., ) are used in optical materials due to strong absorption in visible regions (λmax ~450–500 nm) .

- Chlorinated or brominated analogs (e.g., 2C-B derivatives in ) are studied for psychoactive properties, highlighting the role of halogen position in receptor binding .

Case Studies of Pharmacologically Relevant Analogs

Aricept-Related Substance F ():

- Structure: 2-(3-(1-benzylpiperidine-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid.

- Role: Used in quality control of Aricept (an acetylcholinesterase inhibitor). The 4,5-dimethoxybenzoic acid core facilitates hydrogen bonding with enzyme active sites, while the benzylpiperidine moiety enhances CNS penetration .

Anticancer Candidate Cpd39 ():

- Structure: 2-(2-butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic acid.

- Mechanism: Targets the DNA-binding domain of androgen receptor (AR). The 4,5-dimethoxy groups stabilize π-π stacking with AR residues, while the dioxoisoindoline scaffold improves binding affinity (IC₅₀ ~0.8 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。